2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,3-Dimethyl-2-oxaspiro[45]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the spirocyclic core followed by the introduction of the dioxaborolane moiety. Common synthetic routes include:
Cyclization Reactions: The formation of the spirocyclic structure can be achieved through cyclization reactions involving suitable precursors.
Borylation Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: Researchers investigate its interactions with biological molecules and potential therapeutic applications.
Industrial Applications: It is used in the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. The dioxaborolane group can participate in reversible covalent bonding, making it useful in catalysis and enzyme inhibition studies.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one
- 2,2,3,3-Tetramethyl-1-oxaspiro[3,5]non-5-ene
- 3-(3,5-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutanoate
Uniqueness
2-(3,3-Dimethyl-2-oxaspiro[45]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its combination of a spirocyclic core and a dioxaborolane group
Properties
CAS No. |
1889268-75-0 |
---|---|
Molecular Formula |
C17H29BO3 |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H29BO3/c1-14(2)11-17(12-19-14)9-7-13(8-10-17)18-20-15(3,4)16(5,6)21-18/h7H,8-12H2,1-6H3 |
InChI Key |
FAUYKVDHKBZZQJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CC(OC3)(C)C |
Origin of Product |
United States |
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